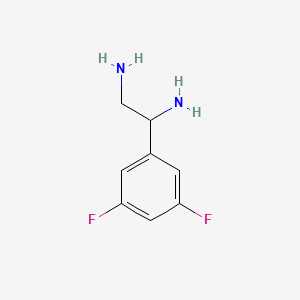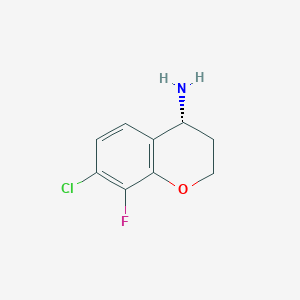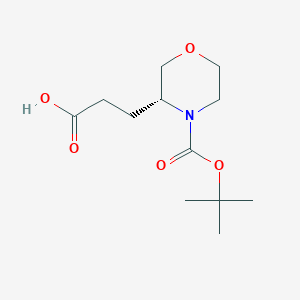
(R)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source, along with appropriate bases and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The morpholine ring may interact with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- ®-3-(4-(Methoxycarbonyl)morpholin-3-YL)propanoic acid
- ®-3-(4-(Ethoxycarbonyl)morpholin-3-YL)propanoic acid
- ®-3-(4-(Isopropoxycarbonyl)morpholin-3-YL)propanoic acid
Uniqueness
®-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is unique due to the presence of the bulky tert-butoxycarbonyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in protecting reactive sites during multi-step synthesis processes.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
3-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChIキー |
PNHILSYMESMDIU-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CCC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)

![(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13050608.png)


![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)
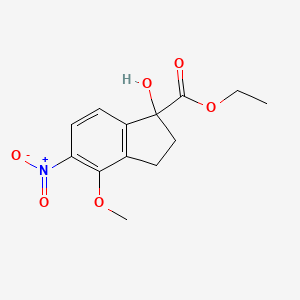
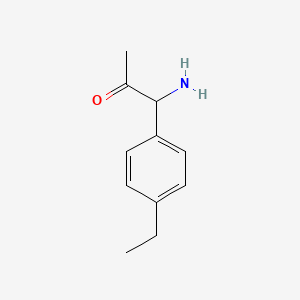
![(3S)-6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050636.png)

![6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B13050650.png)
